Z-Trp-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

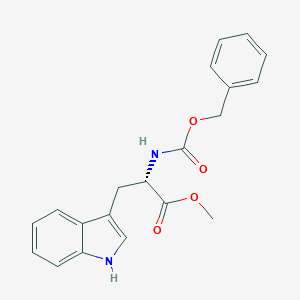

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to Z-Trp-OMe: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-benzyloxycarbonyl-L-tryptophan methyl ester, commonly abbreviated as Z-Trp-OMe. It details the molecule's chemical structure, physicochemical properties, and a standard laboratory-scale synthesis protocol. This guide is intended to serve as a foundational resource for professionals engaged in peptide synthesis and other areas of medicinal chemistry.

Chemical Structure and Identification

This compound is a derivative of the amino acid L-tryptophan. It features two key modifications:

-

"Z" Group: The alpha-amino group is protected by a benzyloxycarbonyl (Cbz) group, denoted by "Z". This urethane-type protecting group is crucial in peptide synthesis for preventing unwanted reactions at the N-terminus during peptide bond formation. It is notably stable under conditions used for removing other protecting groups like Boc (mildly acidic) and Fmoc (basic), offering strategic orthogonality in complex syntheses.[1]

-

"OMe" Group: The carboxyl group is esterified with a methyl group, forming a methyl ester ("OMe"). This protects the C-terminus from participating in reactions during the coupling of the next amino acid in a growing peptide chain.

The systematic IUPAC name for this compound is methyl (2S)-2-[[(benzyloxy)carbonyl]amino]-3-(1H-indol-3-yl)propanoate.

References

Z-Trp-ome synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of N-α-Benzyloxycarbonyl-L-tryptophan methyl ester (Z-Trp-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Benzyloxycarbonyl-L-tryptophan methyl ester (this compound), a key building block in peptide synthesis. This document details established methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Furthermore, it visualizes key workflows and relevant biological pathways to provide a thorough understanding of the subject.

Introduction

N-α-Benzyloxycarbonyl-L-tryptophan methyl ester (this compound) is a protected amino acid derivative widely used in the synthesis of peptides. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of tryptophan, preventing unwanted side reactions during peptide coupling.[1][2][3] The methyl ester protects the C-terminal carboxylic acid. This guide outlines the common synthetic routes to this compound and the purification techniques employed to achieve high purity required for peptide synthesis.

Synthesis of this compound

The primary method for the synthesis of this compound involves the protection of the amino group of L-tryptophan methyl ester. This is typically achieved by reacting L-tryptophan methyl ester hydrochloride with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl) in the presence of a base.

General Reaction Scheme

The overall chemical transformation is as follows:

Caption: General reaction for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis using Sodium Bicarbonate

This protocol is adapted from standard procedures for the Z-protection of amino acid esters.

-

Materials:

-

L-tryptophan methyl ester hydrochloride

-

Benzyl chloroformate (Z-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) in portions while stirring vigorously.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two primary methods for purifying this compound are recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[4][5][6][7][8]

Protocol 2: Recrystallization from Methanol or Ethanol

-

Materials:

-

Crude this compound

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution hot filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For complete crystallization, the flask can be placed in an ice bath or refrigerator.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum. A melting point of 197-198°C has been reported for a similar Z-protected dipeptide ester after recrystallization from methanol.[9]

-

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture.[10][11][12][13][14][15]

Protocol 3: Purification by Flash Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient is typically determined by preliminary TLC analysis. A common starting point is 10-30% ethyl acetate in hexanes.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a solid.

-

Data Presentation

| Parameter | Synthesis Method | Purification Method | Yield | Purity | Reference |

| Yield | Z-Cl, NaHCO₃ in Dioxane/Water | Recrystallization | Not Specified | High | General Protocol |

| Yield | Diphenylphosphorazidate, Triethylamine in DMF | Recrystallization from Methanol | 74.2 g (from 56 g starting material) | m.p. 197-198°C | [9] (for a dipeptide) |

| Purity | Not Specified | Flash Column Chromatography | Not Specified | >95% (typical) | General Protocol |

Experimental Workflows

Caption: Experimental workflow for this compound synthesis and purification.

Signaling Pathways of Tryptophan Metabolism

While this compound is primarily a synthetic intermediate, its core structure, tryptophan, is a crucial amino acid involved in several key metabolic and signaling pathways. The two major pathways for tryptophan degradation are the serotonin pathway and the kynurenine pathway.[16][17][18][19]

Caption: Major metabolic pathways of tryptophan.

These pathways produce a variety of bioactive molecules that are involved in neurotransmission, immune regulation, and cellular energy metabolism.[16][17][18] The indole ring of tryptophan can be metabolized by gut microbiota to produce other signaling molecules that interact with host receptors like the aryl hydrocarbon receptor (AHR).[19]

Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the proton signals. The presence of the benzylic protons of the Z-group and the methyl protons of the ester group are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

Melting Point: To assess the purity of the recrystallized product.

This guide provides a foundational understanding of the synthesis and purification of this compound for researchers and professionals in the field of drug development and peptide chemistry. The detailed protocols and workflows are intended to facilitate the practical application of these methods in a laboratory setting.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]

- 4. Home Page [chem.ualberta.ca]

- 5. LabXchange [labxchange.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. Purification [chem.rochester.edu]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. rsc.org [rsc.org]

- 13. Purification [chem.rochester.edu]

- 14. orgsyn.org [orgsyn.org]

- 15. Chromatography [chem.rochester.edu]

- 16. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amino Acid Trp: The Far Out Impacts of Host and Commensal Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Z-Trp-OMe: A Technical Guide to Natural Precursor Biosynthesis and Chemical Synthesis

Executive Summary

Nα-benzyloxycarbonyl-L-tryptophan methyl ester (Z-Trp-OMe) is a critical protected amino acid derivative, indispensable for its role as a building block in peptide synthesis. Its molecular structure, featuring a benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester on the carboxyl group, facilitates controlled, sequential peptide bond formation. This technical guide delineates the sourcing of this compound, establishing that it is an exclusively synthetic molecule. The "natural" source component of this guide focuses on the industrial-scale biosynthetic production of its essential precursor, L-tryptophan. In contrast, the "synthetic" source component provides a detailed exposition of the two-step chemical transformation of L-tryptophan into this compound. This document provides quantitative data, detailed experimental protocols, and process visualizations to offer a comprehensive technical resource for laboratory and industrial applications.

Sourcing of the Precursor: L-Tryptophan

While this compound is a synthetic compound, its journey begins with the natural amino acid L-tryptophan. Although L-tryptophan is present in nearly all protein-based foods, extraction from such sources is not economically viable for large-scale production. The primary method for industrial L-tryptophan manufacturing is microbial fermentation, a highly optimized biosynthetic process.

Industrial Biosynthesis of L-Tryptophan

Genetically engineered strains of Escherichia coli and Corynebacterium glutamicum are the workhorses of industrial L-tryptophan production. Through extensive metabolic engineering, these microorganisms are capable of converting simple carbon sources, like glucose, into L-tryptophan with high efficiency. Production is typically carried out in large-scale fed-batch fermenters.

Table 1: Quantitative Data on Industrial L-Tryptophan Production

| Parameter | Organism | Value | Reference |

| Titer | E. coli | 49 g/L | [1] |

| Titer | E. coli | 54.5 g/L | [2] |

| Titer | C. glutamicum | 58 g/L | |

| Yield | E. coli | 0.186 g Trp / g glucose | [1] |

| Fermentation Time | E. coli | 36 - 48 hours | [1] |

General Experimental Protocol: L-Tryptophan Fermentation and Purification

1. Fermentation: a. A master cell bank of a high-producing E. coli or C. glutamicum strain is used to inoculate a seed fermenter containing a nutrient-rich growth medium. b. The culture is grown until a target cell density is reached. c. The seed culture is then transferred to a large-scale production fermenter. d. A fed-batch strategy is employed, where a concentrated glucose solution and other nutrients are fed at a controlled rate to maintain optimal growth and production while minimizing the formation of inhibitory byproducts like acetate. Key parameters such as pH, temperature, and dissolved oxygen are strictly controlled throughout the process.

2. Purification: a. Upon completion of the fermentation, the broth is harvested. The first step involves separating the microbial biomass from the tryptophan-containing supernatant, typically achieved through centrifugation or microfiltration. b. The supernatant is then subjected to further purification steps to remove impurities such as other amino acids, proteins, and pigments. This often involves treatment with activated carbon. c. The clarified solution is concentrated, often using nanofiltration. d. Crystallization is induced by adjusting the pH and temperature of the concentrated solution, often with the addition of acetic acid. e. The resulting L-tryptophan crystals are isolated by filtration, washed with cold water, and dried to yield a high-purity product (>99%).

Synthetic Production of this compound

This compound is synthesized from L-tryptophan via a reliable two-step chemical process: (1) Fischer esterification of the carboxylic acid to form L-tryptophan methyl ester hydrochloride, and (2) N-protection of the amino group using benzyl chloroformate.

Quantitative Data for Chemical Synthesis

The following table summarizes the typical yields for the two-step synthesis of this compound.

Table 2: Quantitative Data for this compound Synthesis

| Step | Reaction | Reagents | Typical Yield |

| 1 | Fischer Esterification | L-Tryptophan, Thionyl Chloride, Methanol | 90-99% |

| 2 | N-Protection | L-Trp-OMe·HCl, Benzyl Chloroformate, Base | 85-95% |

Detailed Experimental Protocols

The synthesis of this compound is a two-step process starting from L-tryptophan.

Protocol 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

This protocol is based on the thionyl chloride method, which reliably produces high yields.

Materials:

-

L-Tryptophan (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) (2.5 eq)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

-

Suspend L-Tryptophan (e.g., 20.4 g, 100 mmol) in anhydrous methanol (e.g., 200 mL) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Add thionyl chloride (e.g., 18.2 mL, 250 mmol) dropwise to the suspension over 30 minutes. The solid will gradually dissolve.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

The crude L-Tryptophan methyl ester hydrochloride can be purified by recrystallization from a solvent system like methanol/diethyl ether to yield a white crystalline solid. The expected yield is typically >95%.

Protocol 2: Synthesis of Nα-benzyloxycarbonyl-L-tryptophan methyl ester (this compound)

This protocol employs Schotten-Baumann conditions for the N-protection step.

Materials:

-

L-Tryptophan Methyl Ester Hydrochloride (1.0 eq)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base

-

Benzyl Chloroformate (Cbz-Cl or Z-Cl) (1.1 eq)

-

Separatory funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve L-Tryptophan methyl ester hydrochloride (e.g., 25.5 g, 100 mmol) in a biphasic solvent system, such as DCM (200 mL) and water (200 mL), in a flask.

-

Cool the mixture to 0 °C in an ice bath.

-

While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8-9. This neutralizes the hydrochloride and liberates the free amine.

-

Still at 0 °C, add benzyl chloroformate (e.g., 15.7 mL, 110 mmol) dropwise to the biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the final product as a white solid. The expected yield is typically >90%.

Application in Peptide Synthesis

This compound is primarily used as a protected building block in solution-phase or solid-phase peptide synthesis. The Z-group provides robust protection for the amine terminus, while the methyl ester protects the carboxyl terminus, allowing for selective deprotection and coupling.

References

An In-depth Technical Guide to Z-Trp-OMe: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-benzyloxycarbonyl-L-tryptophan methyl ester (Z-Trp-OMe). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's characteristics, experimental protocols for its synthesis and analysis, and its relationship to the metabolic pathways of its parent amino acid, L-tryptophan.

Core Physical and Chemical Properties

This compound is a derivative of the essential amino acid L-tryptophan, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified with a methyl group. These modifications are common in peptide synthesis to prevent unwanted side reactions.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S)-methyl 2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate | [1] |

| Synonyms | This compound, Cbthis compound, N-Carbobenzoxy-L-tryptophan methyl ester | [2] |

| CAS Number | 2717-76-2 | [1][3] |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [1][2][3] |

| Molecular Weight | 352.38 g/mol | [1][2] |

| Appearance | White to pale cream powder (inferred from related compounds) | [4] |

| Melting Point | Not explicitly found for this compound. The precursor, Z-Trp-OH, has a melting point of 123-125 °C.[5][6] The related L-Tryptophan methyl ester hydrochloride has a melting point of 218-220 °C. | |

| Solubility | Soluble in methanol (inferred from precursor Z-Trp-OH).[5][6] | |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature.[1] |

Table 2: Computational Chemistry Data for this compound

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 80.42 Ų | [1] |

| LogP | 3.1784 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 6 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

A common method for the synthesis of this compound is the esterification of N-α-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH). An alternative is the coupling of L-tryptophan methyl ester (Trp-OMe) with a benzyloxycarbonylating agent. A carbodiimide-mediated coupling reaction is a widely used and effective method for peptide bond formation in solution.[7]

Materials and Reagents:

-

N-α-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH)

-

L-Tryptophan methyl ester hydrochloride (Trp-OMe·HCl)[8]

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[9]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[7][9]

-

Methanol

-

Ethyl acetate

-

1 M HCl solution

-

5% NaHCO₃ solution

-

Brine

Protocol for Synthesis via Peptide Coupling:

-

Preparation of L-tryptophan methyl ester (free base): Dissolve L-tryptophan methyl ester hydrochloride (1.1 equivalents) in dichloromethane.[7] Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature.[7] The resulting solution contains the free base of L-tryptophan methyl ester and is used directly in the next step.[7]

-

Activation of Z-Trp-OH: In a separate flask, dissolve Z-Trp-OH (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.[7] Cool the solution to 0 °C in an ice bath.[7]

-

Coupling Reaction: Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled Z-Trp-OH solution and stir for 30 minutes at 0 °C.[7] A white precipitate of dicyclohexylurea (DCU) will form.[7] Add the solution of L-tryptophan methyl ester from step 1 to this reaction mixture.[7] Allow the reaction to warm to room temperature and stir for 18 hours.[9]

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU.[7] The filtrate should be washed sequentially with 1 M HCl, 5% NaHCO₃, and brine.[7] The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[7] The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from methanol.[7][9]

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A typical assay shows a purity of ≥95.0%.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The indole (-NH) proton of L-tryptophan has a characteristic resonance at around 10.1 ppm in ¹H NMR.[10]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the related L-tryptophan methyl ester, the precursor M+H peak is observed at m/z 219.113.[11]

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Biological Context: Tryptophan Metabolic Pathways

This compound is a protected form of L-tryptophan and is not biologically active in this form. However, upon deprotection, the resulting L-tryptophan is a crucial essential amino acid that serves as a precursor for the synthesis of several important biomolecules.[12] Understanding the metabolic fate of tryptophan is vital for researchers in drug development. The metabolism of tryptophan primarily follows two major pathways in humans: the serotonin pathway and the kynurenine pathway.[13][14]

-

Serotonin Pathway: A small fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[14][15] This pathway is crucial for regulating mood, sleep, and other physiological functions.[15] The rate-limiting enzyme in this pathway is tryptophan hydroxylase (TPH).[16]

-

Kynurenine Pathway: The vast majority (over 95%) of dietary tryptophan is metabolized through the kynurenine pathway.[14][17] This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[18] The initial and rate-limiting step is catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[14] Dysregulation of this pathway is implicated in various neurological and inflammatory diseases.[18]

The following diagram illustrates the major metabolic pathways of L-tryptophan.

Caption: Simplified diagram of the serotonin and kynurenine metabolic pathways of L-tryptophan.

This guide has provided a detailed overview of the core physical and chemical properties of this compound, along with practical experimental protocols and relevant biological context. The information presented is intended to be a valuable resource for scientists and researchers working with this compound and other protected amino acids in the fields of chemical synthesis and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. peptide.com [peptide.com]

- 3. CAS NO. 2717-76-2 | this compound | C20H20N2O4 [localpharmaguide.com]

- 4. N-Boc-L-tryptophan methyl ester, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. 7432-21-5 CAS MSDS (N-Cbz-L-Tryptophan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tryptophan - Wikipedia [en.wikipedia.org]

- 13. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 14. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

Z-Trp-ome: A Technical Overview of a Key Synthetic Building Block

Abstract

N-alpha-Carbobenzyloxy-L-tryptophan methyl ester, commonly referred to as Z-Trp-OMe, is a chemically modified derivative of the essential amino acid L-tryptophan. Extensive investigation into its biological activities and potential therapeutic applications has revealed its primary role as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties and its established application as a synthetic intermediate rather than a direct therapeutic agent. While the broader field of tryptophan metabolism is rich with therapeutic targets, this compound itself is utilized for the controlled and precise incorporation of a protected tryptophan residue into larger, more complex molecules.

Chemical Properties of this compound

This compound is characterized by the presence of two key protecting groups: the benzyloxycarbonyl (Z) group attached to the alpha-amino group and the methyl ester (-OMe) at the carboxyl group of L-tryptophan. These modifications serve to prevent unwanted side reactions during chemical synthesis.

| Property | Value | Reference |

| Synonyms | N-alpha-Carbobenzyloxy-L-tryptophan methyl ester, Cbthis compound | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| CAS Number | 2717-76-2 |

These protecting groups are fundamental to its utility in peptide synthesis, allowing for the sequential addition of amino acids in a controlled manner to build a desired peptide chain.

Primary Application in Peptide Synthesis

The principal application of this compound is as a protected amino acid derivative in the synthesis of peptides. The tryptophan residue, with its unique indole side chain, plays a critical role in the structure and function of many biologically active peptides and proteins.[2][3] The use of this compound allows for the precise insertion of tryptophan into a peptide sequence without interference from the reactive amino and carboxyl groups.

General Experimental Workflow for Peptide Synthesis using this compound

The following diagram illustrates a generalized workflow for the incorporation of a Z-protected tryptophan residue into a growing peptide chain using solid-phase peptide synthesis (SPPS), a common methodology in which this compound could be utilized in solution-phase synthesis or as a component of a larger fragment for condensation.

References

An In-depth Technical Guide to the Tryptophan Metabolome and its Biosynthetic Pathways

Disclaimer: The term "Z-Trp-ome biosynthetic pathway" does not correspond to a recognized biological pathway. This guide provides a comprehensive overview of the tryptophan biosynthetic pathway and the broader tryptophan metabolome, which is the likely area of interest for researchers in this field. "this compound" refers to N-benzyloxycarbonyl-L-tryptophan methyl ester, a chemically modified form of tryptophan often used in peptide synthesis, and is not a product of a natural biosynthetic pathway.

Introduction to Tryptophan Metabolism

Tryptophan is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained through diet.[1] It serves as a crucial precursor for the synthesis of proteins and a diverse array of bioactive metabolites involved in critical physiological processes. The metabolism of tryptophan primarily follows three major routes: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota).[2][3] Dysregulation of these pathways has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and autoimmune disorders.[4][5]

This technical guide provides an in-depth exploration of the core tryptophan biosynthetic pathway and its key metabolic branches. It includes quantitative data on metabolite levels, detailed experimental protocols for the analysis of tryptophan and its derivatives, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Core Tryptophan Biosynthetic Pathway

In microorganisms and plants, tryptophan is synthesized from chorismate, a key intermediate in the shikimate pathway.[6] The tryptophan biosynthetic pathway involves a series of enzymatic reactions converting chorismate to tryptophan. The genes encoding these enzymes are often organized in a single transcriptional unit known as the trp operon, particularly in bacteria like Escherichia coli.[6]

The key enzymes and intermediates in the tryptophan biosynthetic pathway are:

-

Anthranilate synthase: Catalyzes the conversion of chorismate to anthranilate.[7]

-

Anthranilate phosphoribosyltransferase: Converts anthranilate to phosphoribosylanthranilate.

-

Phosphoribosylanthranilate isomerase: Isomerizes phosphoribosylanthranilate to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate.

-

Indole-3-glycerol phosphate synthase: Synthesizes indole-3-glycerol phosphate.

-

Tryptophan synthase: A bifunctional enzyme that catalyzes the final two steps, the cleavage of indole-3-glycerol phosphate to indole and glyceraldehyde-3-phosphate, and the subsequent condensation of indole with serine to form tryptophan.[8]

// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilate [label="Anthranilate", fillcolor="#F1F3F4", fontcolor="#202124"]; PR_Anthranilate [label="Phosphoribosylanthranilate", fillcolor="#F1F3F4", fontcolor="#202124"]; CDRP [label="1-(o-carboxyphenylamino)-1-\ndeoxyribulose 5-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; IGP [label="Indole-3-glycerol phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptophan [label="Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Chorismate -> Anthranilate [label="Anthranilate synthase\n(TrpE/G)", color="#4285F4"]; Anthranilate -> PR_Anthranilate [label="Anthranilate\nphosphoribosyltransferase\n(TrpD)", color="#4285F4"]; PR_Anthranilate -> CDRP [label="Phosphoribosylanthranilate\nisomerase (TrpF)", color="#4285F4"]; CDRP -> IGP [label="Indole-3-glycerol\nphosphate synthase (TrpC)", color="#4285F4"]; IGP -> Indole [label="Tryptophan synthase\n(α-subunit, TrpA)", color="#4285F4"]; Indole -> Tryptophan [label="Tryptophan synthase\n(β-subunit, TrpB)", color="#4285F4"]; } dot Figure 1: The core tryptophan biosynthetic pathway from chorismate.

Major Tryptophan Metabolic Pathways in Mammals

Once synthesized or obtained from the diet, tryptophan is metabolized through several key pathways that produce a range of bioactive molecules.

The Kynurenine Pathway

The vast majority of free tryptophan (over 95%) is metabolized through the kynurenine pathway.[9] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5] The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[2]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; N_Formylkynurenine [label="N-Formylkynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenic_Acid [label="Kynurenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilic_Acid [label="Anthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Three_Hydroxykynurenine [label="3-Hydroxykynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; Xanthurenic_Acid [label="Xanthurenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Three_Hydroxyanthranilic_Acid [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinic_Acid [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> N_Formylkynurenine [label="IDO/TDO", color="#4285F4"]; N_Formylkynurenine -> Kynurenine [label="Kynurenine\nformamidase", color="#4285F4"]; Kynurenine -> Kynurenic_Acid [label="Kynurenine\naminotransferase", color="#4285F4"]; Kynurenine -> Anthranilic_Acid [label="Kynureninase", color="#4285F4"]; Kynurenine -> Three_Hydroxykynurenine [label="Kynurenine\nmonooxygenase", color="#4285F4"]; Three_Hydroxykynurenine -> Xanthurenic_Acid [label="Kynurenine\naminotransferase", color="#4285F4"]; Three_Hydroxykynurenine -> Three_Hydroxyanthranilic_Acid [label="Kynureninase", color="#4285F4"]; Three_Hydroxyanthranilic_Acid -> Quinolinic_Acid [label="3-hydroxyanthranilate\n3,4-dioxygenase", color="#4285F4"]; Quinolinic_Acid -> NAD [label="...", color="#4285F4"]; } dot Figure 2: The kynurenine pathway of tryptophan metabolism.

The Serotonin Pathway

A smaller but highly significant portion of tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter.[10] This pathway involves two key enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, followed by the decarboxylation of 5-HTP to serotonin by aromatic amino acid decarboxylase.[1] Serotonin can be further metabolized to melatonin, a hormone involved in regulating sleep-wake cycles.[1]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; Five_HTP [label="5-Hydroxytryptophan\n(5-HTP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Serotonin [label="Serotonin\n(5-HT)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Acetylserotonin [label="N-Acetylserotonin", fillcolor="#F1F3F4", fontcolor="#202124"]; Melatonin [label="Melatonin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Five_HIAA [label="5-Hydroxyindoleacetic\nacid (5-HIAA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Tryptophan -> Five_HTP [label="Tryptophan\nhydroxylase", color="#4285F4"]; Five_HTP -> Serotonin [label="Aromatic amino acid\ndecarboxylase", color="#4285F4"]; Serotonin -> N_Acetylserotonin [label="Serotonin\nN-acetyltransferase", color="#4285F4"]; N_Acetylserotonin -> Melatonin [label="Acetylserotonin\nO-methyltransferase", color="#4285F4"]; Serotonin -> Five_HIAA [label="Monoamine\noxidase", color="#4285F4"]; } dot Figure 3: The serotonin pathway of tryptophan metabolism.

Quantitative Data on Tryptophan Metabolites

The concentrations of tryptophan and its metabolites can vary significantly depending on the biological matrix, physiological state, and species. The following tables summarize representative quantitative data from human and murine samples.

Table 1: Tryptophan Metabolite Concentrations in Human Plasma

| Metabolite | Concentration Range | Reference |

| Tryptophan | 57.5 µmol/L (median) | [11] |

| Kynurenine | 1.4 µmol/L (median) | [11] |

| 5-Hydroxytryptophan (5-HTP) | 4.1 nmol/L (median) | [11] |

| Serotonin (5-HT) | 615 nmol/L (median) | [11] |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 39.9 nmol/L (median) | [11] |

Table 2: Comparative Tryptophan Metabolite Concentrations in Human vs. Murine Plasma

| Metabolite | Human Plasma (ng/mL) | Murine Plasma (ng/mL) | Reference |

| Tryptophan | 10000 - 20000 | 15000 - 30000 | [12][13] |

| Kynurenine | 500 - 1500 | 300 - 1000 | [12][13] |

| Kynurenic Acid | 10 - 50 | 20 - 80 | [12][13] |

| Serotonin | 50 - 200 | 100 - 400 | [12][13] |

Experimental Protocols

The study of the tryptophan metabolome relies on a variety of sophisticated analytical techniques. This section provides detailed methodologies for key experiments.

Quantification of Tryptophan Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of tryptophan and its metabolites in biological samples.[14][15]

// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Plasma, Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Precip [label="Protein Precipitation\n(e.g., with Trifluoroacetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (Optional)\n(e.g., Phospholipid Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_Separation [label="Liquid Chromatography Separation\n(e.g., Reversed-Phase C18 Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS_Detection [label="Tandem Mass Spectrometry Detection\n(ESI in MRM mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Protein_Precip [color="#4285F4"]; Protein_Precip -> SPE [color="#4285F4"]; SPE -> LC_Separation [color="#4285F4"]; LC_Separation -> MS_Detection [color="#4285F4"]; MS_Detection -> Data_Analysis [color="#4285F4"]; } dot Figure 4: General workflow for LC-MS/MS analysis of tryptophan metabolites.

Protocol: LC-MS/MS for Tryptophan Metabolites in Plasma [14][16]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add an internal standard solution containing isotopically labeled versions of the analytes of interest.

-

Precipitate proteins by adding a solution such as trifluoroacetic acid or methanol.[14][16]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Use a reversed-phase column (e.g., C18) for separation.[17]

-

Employ a gradient elution with a mobile phase consisting of, for example, water with formic acid (A) and acetonitrile with formic acid (B).

-

The gradient can be programmed to optimize the separation of the various tryptophan metabolites.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Define specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for each analyte and internal standard.

-

Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of standards.

-

Enzyme Activity Assays

Measuring the activity of key enzymes in the tryptophan metabolic pathways is crucial for understanding their regulation.

Protocol: Tryptophan Aminotransferase Activity Assay [18]

This assay measures the formation of indole-3-pyruvic acid (IPyA) from tryptophan.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Add L-tryptophan, α-ketoglutarate, and pyridoxal 5'-phosphate (PLP) to the buffer.

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the purified tryptophan aminotransferase enzyme.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

-

Detection of Indole-3-Pyruvic Acid:

-

The product, IPyA, can be quantified spectrophotometrically or by HPLC.

-

Spectrophotometric Method: Add a colorimetric reagent (e.g., Salkowski reagent) that reacts with IPyA to produce a colored compound, and measure the absorbance at the appropriate wavelength.

-

HPLC Method: Separate the reaction mixture by HPLC and detect IPyA by its UV absorbance (around 280 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of IPyA to quantify the amount of product formed.

-

Gene Expression Analysis

Analyzing the mRNA expression levels of genes encoding for tryptophan metabolizing enzymes provides insights into the transcriptional regulation of these pathways.

Protocol: RT-qPCR for Tryptophan Metabolism-Related Genes [19]

-

RNA Extraction:

-

Isolate total RNA from cells or tissues of interest using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry or microfluidic analysis.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target genes (e.g., IDO1, TDO2, TPH1), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Include a housekeeping gene (e.g., beta-actin) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression levels using the ΔΔCt method or a standard curve.

-

Conclusion

The tryptophan metabolome is a complex and highly regulated network of biochemical pathways with profound implications for human health and disease. This technical guide has provided a foundational understanding of the core tryptophan biosynthetic pathway and its major metabolic branches, the kynurenine and serotonin pathways. The inclusion of quantitative data, detailed experimental protocols, and clear visualizations aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to further investigate this critical area of metabolism. A thorough understanding of these pathways is essential for the development of novel diagnostic and therapeutic strategies targeting a wide range of human disorders.

References

- 1. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative determination of tryptophan metabolites in DBS, Plasma & Whole Blood by LC-MS/MS â Vitas Analytical Services [vitas.no]

- 3. Decoding the Complex Crossroad of Tryptophan Metabolic Pathways [mdpi.com]

- 4. Tryptophan metabolism-related gene expression patterns: unveiling prognostic insights and immune landscapes in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of tryptophan metabolism-related genes in immunity and immunotherapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 11. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]

- 16. 2.2.2. Tryptophan Metabolic Pathway Analysis [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Metabolic Labeling of Nascent Proteins in Mammalian Cells using Z-Trp-OMe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry provides a powerful toolkit for studying dynamic cellular processes without interfering with native biological functions. Metabolic labeling using non-canonical amino acid tagging (NCAT) is a prominent technique to visualize and identify newly synthesized proteins.[1][2][3] This method involves introducing an amino acid analog containing a bioorthogonal handle (e.g., an azide or alkyne group) into cellular proteins during translation. The tagged proteins can then be selectively visualized or enriched via a highly specific "click chemistry" reaction.[4]

This document provides a detailed protocol for labeling nascent proteins in mammalian cells using L-azido-tryptophan (Z-Trp-OMe), an analog of L-tryptophan. Cells incorporate this compound into newly synthesized proteins, which are subsequently detected by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent alkyne probe.

Key Experimental Workflow

The overall process involves cell preparation, metabolic labeling with this compound, cell fixation and permeabilization, a click chemistry reaction to attach a fluorescent probe, and subsequent analysis by microscopy or flow cytometry.

References

- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]

- 4. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for In Vivo Studies with Z-Trp-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Trp-OMe, chemically known as N-benzyloxycarbonyl-L-tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan.[1][2][3] While direct in vivo studies specifically detailing the use of this compound are not extensively documented in publicly available literature, its structural relationship to tryptophan and its derivatives suggests potential applications in modulating biological pathways where tryptophan metabolism is a key regulator. This document provides a comprehensive guide to the potential in vivo applications of this compound, drawing upon the broader knowledge of tryptophan metabolism and its roles in immunology, oncology, and neuroscience. The provided protocols are generalized from studies involving tryptophan and its analogs and should be adapted and optimized for specific experimental contexts.

Tryptophan is a precursor for the synthesis of vital biomolecules, including serotonin, melatonin, and kynurenine.[4][5][6] The metabolic pathways of tryptophan, particularly the kynurenine pathway, are deeply implicated in immune regulation and disease pathogenesis.[7][8] Enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key players in this pathway and are recognized as therapeutic targets.[9][10] Tryptophan derivatives, therefore, hold significant potential for therapeutic intervention in various diseases.[4][11][12]

Potential In Vivo Applications

Based on the known functions of tryptophan and its metabolites, this compound could be investigated for the following in vivo applications:

-

Modulation of Immune Responses: The tryptophan-kynurenine pathway is a critical regulator of immune tolerance.[8] Tryptophan derivatives can influence the activity of immune cells, including T cells and dendritic cells.[8][11] this compound could potentially be used to study and modulate immune responses in the context of autoimmune diseases, inflammation, and cancer immunotherapy.

-

Cancer Research: Altered tryptophan metabolism is a hallmark of many cancers.[13] Tumor cells often upregulate IDO1, leading to an immunosuppressive tumor microenvironment.[10] Tryptophan analogs are being explored as IDO1 inhibitors to enhance anti-tumor immunity.[9][14] this compound could be investigated for its potential as an IDO1 inhibitor or as a modulator of tryptophan availability in the tumor microenvironment.

-

Neuroscience Research: Tryptophan is the precursor to the neurotransmitter serotonin.[5] Dysregulation of tryptophan metabolism has been linked to various neurological and psychiatric disorders.[4] Tryptophan derivatives may be used to study the impact of altered tryptophan metabolism on brain function and behavior.

Data Presentation: Quantitative Data Summary

As specific in vivo data for this compound is not available, the following table provides a template for summarizing quantitative data from future in vivo studies. This structure allows for easy comparison of key experimental parameters.

| Parameter | Experimental Group 1 (e.g., Vehicle Control) | Experimental Group 2 (e.g., this compound Low Dose) | Experimental Group 3 (e.g., this compound High Dose) | Reference / Comments |

| Animal Model | e.g., C57BL/6 mice, 8-10 weeks old | e.g., C57BL/6 mice, 8-10 weeks old | e.g., C57BL/6 mice, 8-10 weeks old | Specify strain, age, and sex of the animals used. |

| Dosage | N/A | e.g., 10 mg/kg | e.g., 50 mg/kg | Dosages should be determined based on preliminary dose-ranging studies. A starting dose of 25 mg/kg for tryptophan analogs has been suggested in some protocols.[15] |

| Route of Administration | e.g., Intraperitoneal (IP) injection | e.g., Intraperitoneal (IP) injection | e.g., Intraperitoneal (IP) injection | Other routes like oral gavage can also be considered.[15] |

| Frequency of Dosing | e.g., Once daily | e.g., Once daily | e.g., Once daily | The frequency will depend on the pharmacokinetic properties of the compound. |

| Duration of Treatment | e.g., 14 days | e.g., 14 days | e.g., 14 days | The duration should be appropriate for the disease model and research question. |

| Primary Endpoint 1 | e.g., Tumor Volume (mm³) | Clearly define the primary outcome measure. | ||

| Primary Endpoint 2 | e.g., Kynurenine/Tryptophan Ratio in Plasma | Quantify relevant biomarkers to assess target engagement. | ||

| Secondary Endpoint 1 | e.g., CD8+ T cell infiltration in tumors | Include secondary measures to provide a more comprehensive understanding of the biological effects. | ||

| Toxicity/Adverse Events | e.g., Body weight change (%), mortality | Monitor for any signs of toxicity throughout the study. |

Experimental Protocols

The following are detailed, generalized protocols for in vivo studies with tryptophan derivatives like this compound. These should be considered as a starting point and must be adapted to the specific research objectives and institutional animal care and use guidelines.

Protocol 1: Evaluation of this compound in a Murine Cancer Model

Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse tumor model.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/saline mixture)

-

Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

-

8-10 week old C57BL/6 mice

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell profiling

-

Reagents for ELISA or LC-MS/MS for biomarker analysis

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.[15]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL sterile PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On each treatment day, dilute the stock solution to the desired final concentration with sterile saline.

-

Administer the compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) at the predetermined dosage and frequency. A starting dose for tryptophan analogs can be around 25 mg/kg.[15]

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and collect tumors, spleens, and blood.

-

Tumor Analysis: Measure the final tumor volume and weight. A portion of the tumor can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) or for histology.

-

Spleen Analysis: Prepare a single-cell suspension from the spleen for flow cytometric analysis of systemic immune cell populations.

-

Blood Analysis: Collect blood for plasma preparation. Analyze plasma for the kynurenine/tryptophan ratio using LC-MS/MS to assess IDO1 activity.

-

Protocol 2: Assessment of this compound in a Model of Autoimmune Disease

Objective: To investigate the therapeutic potential of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Materials:

-

This compound

-

Vehicle

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin

-

8-10 week old female C57BL/6 mice

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction:

-

Emulsify MOG35-55 peptide in CFA.

-

Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Treatment:

-

Begin treatment with this compound or vehicle at the onset of clinical signs or prophylactically from the day of immunization.

-

Administer the compound daily via the chosen route.

-

-

Immunological Analysis:

-

At the peak of the disease or at the end of the study, collect spleens and lymph nodes.

-

Isolate mononuclear cells and restimulate them in vitro with MOG35-55 peptide.

-

Measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) and anti-inflammatory cytokines (e.g., IL-10) by ELISA or flow cytometry.

-

-

Histology:

-

Perfuse mice and collect spinal cords.

-

Process the spinal cords for histological analysis to assess immune cell infiltration and demyelination.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vivo use of this compound.

References

- 1. peptide.com [peptide.com]

- 2. CAS NO. 2717-76-2 | this compound | C20H20N2O4 [localpharmaguide.com]

- 3. echemi.com [echemi.com]

- 4. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Mass Spectrometry Analysis of Z-Trp-OMe Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Trp-OMe (N-alpha-Carbobenzyloxy-L-tryptophan methyl ester) is a protected amino acid derivative utilized in solid-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine terminus, while the methyl ester protects the carboxyl group of the tryptophan residue. The accurate characterization of peptides incorporating this compound by mass spectrometry is crucial for quality control during synthesis, impurity profiling, and subsequent structural elucidation in drug development and proteomics.

These application notes provide a comprehensive guide for the analysis of this compound containing peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric analysis, along with expected fragmentation patterns to facilitate data interpretation.

Applications in Mass Spectrometry

The primary application of mass spectrometry for this compound is in the quality control and characterization of synthetic peptides where it is used as a building block. Key applications include:

-

Confirmation of Molecular Weight: Verifying the successful incorporation of the this compound residue into the peptide sequence.

-

Sequence Verification: Using tandem mass spectrometry (MS/MS) to confirm the amino acid sequence of the synthesized peptide.

-

Impurity Profiling: Identifying and quantifying by-products and impurities from the peptide synthesis process.

-

Stability Studies: Monitoring the degradation of the this compound containing peptide under various conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Synthetic this compound Containing Peptides

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is recommended for synthetic peptides.

Materials:

-

Lyophilized this compound containing peptide

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Reconstitution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is a mixture of Solvent A and Solvent B (e.g., 50:50 v/v). The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).

-

Solubilization: Gently vortex the sample to ensure complete dissolution. If solubility is a concern, brief sonication can be employed.

-

Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

LC Method:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical columns).

-

Column Temperature: 40 °C.

Mass Spectrometry Method:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

MS1 Scan Range: m/z 300-2000.

-

MS2 Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

-

Data Acquisition: Data-Dependent Acquisition (DDA) is commonly used to select the most intense precursor ions for fragmentation.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a synthetic peptide, "Ac-Gly-Ala-(this compound)-Val-Leu-NH2".

| Parameter | Expected Value | Observed Value |

| Monoisotopic Mass | 829.4296 g/mol | 829.4301 g/mol |

| [M+H]+ | 830.4369 m/z | 830.4372 m/z |

| [M+Na]+ | 852.4188 m/z | 852.4191 m/z |

| Retention Time | - | 15.2 min |

| Purity (by UV) | >95% | 97.5% |

Visualization of Experimental Workflow and Data Analysis

Experimental Workflow

The overall workflow for the analysis of a this compound containing peptide is depicted below.

Caption: Workflow for this compound Peptide Analysis.

Expected Fragmentation Pathway

The fragmentation of peptides containing this compound in the mass spectrometer provides structural information. The primary fragmentation occurs at the peptide backbone, generating b- and y-ions, which allow for sequence confirmation. Additionally, characteristic fragmentation of the Z-group and the tryptophan side chain can be observed.

Caption: Fragmentation of a this compound Peptide.

Interpretation of Mass Spectra

When analyzing the tandem mass spectra of a this compound containing peptide, the following should be considered:

-

b- and y-ions: A series of b- and y-ions will confirm the peptide backbone sequence. The mass difference between consecutive ions in a series will correspond to the mass of a specific amino acid residue.

-

Z-Group Fragmentation: The benzyloxycarbonyl (Z) group can undergo fragmentation, often resulting in a neutral loss of 135.05 Da (C8H7O2) or the formation of a tropylium ion at m/z 91.

-

Tryptophan Side Chain: The indole side chain of tryptophan can also fragment, leading to characteristic reporter ions.

-

Methyl Ester: The presence of the methyl ester on the C-terminus of the tryptophan residue will be reflected in the mass calculations of the precursor and fragment ions.

By carefully analyzing the MS1 and MS2 data, researchers can confidently confirm the identity, sequence, and purity of their this compound containing synthetic peptides, which is a critical step in drug development and various research applications.

Application Notes and Protocols for Quantifying Z-Trp-ome Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, drug discovery, and the study of biological processes. Z-L-tryptophan methyl ester (Z-Trp-ome), a protected form of tryptophan, presents unique opportunities for modifying protein structure and function. Accurate quantification of its incorporation is critical for correlating these modifications with functional outcomes.

These application notes provide detailed protocols and workflows for quantifying the incorporation of this compound and other tryptophan analogues into proteins. The methodologies covered include mass spectrometry for precise quantification, fluorescence-based assays for high-throughput screening, and western blotting for semi-quantitative validation.

A critical consideration for this compound is the fate of the benzyloxycarbonyl (Z) protecting group and the methyl ester (OMe) during cellular incorporation. These groups may be cleaved by endogenous enzymes. The quantitative methods described herein can be adapted to detect the mass and spectral shifts corresponding to the incorporated form of the amino acid, whether it retains these modifications or is incorporated as a simpler tryptophan analogue.

I. Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is the gold standard for the unambiguous identification and quantification of ncAA incorporation.[1][2] It provides precise information on the mass of the modified protein or its constituent peptides, allowing for the determination of incorporation efficiency and localization. Both "top-down" (analysis of intact proteins) and "bottom-up" (analysis of digested peptides) approaches can be employed.

A. Bottom-Up Proteomics for Site-Specific Quantification

This approach involves the enzymatic digestion of the protein of interest, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

Experimental Protocol: Tryptic Digestion and LC-MS/MS Analysis

-

Protein Isolation: Isolate the protein containing this compound using affinity chromatography or other purification methods.

-

Denaturation and Reduction:

-

Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.

-

-

Digestion:

-

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein sequence database containing the sequence of the target protein.

-

Include a variable modification corresponding to the mass shift of this compound incorporation on tryptophan residues.

-

Quantify the relative abundance of the modified and unmodified peptides by comparing the peak areas of their extracted ion chromatograms (XICs).

-

Workflow for Bottom-Up Proteomics

B. Targeted Mass Spectrometry: Multiple Reaction Monitoring (MRM)

For absolute and highly sensitive quantification, a targeted MS approach like Multiple Reaction Monitoring (MRM) can be used.[2] This requires a triple quadrupole mass spectrometer and prior knowledge of the peptide containing the ncAA and its fragmentation pattern.

Experimental Protocol: MRM Assay for this compound Peptide

-

Peptide Selection: Choose a unique tryptic peptide that contains the this compound incorporation site.

-

Transition Optimization:

-

Synthesize the target peptide with and without the this compound modification.

-

Infuse the synthetic peptides into the mass spectrometer to determine the optimal precursor ion and fragment ions (transitions) for detection.

-

-

Sample Preparation: Prepare protein digests as described in the bottom-up proteomics protocol.

-

Internal Standard: Spike a known concentration of a stable isotope-labeled version of the target peptide into the sample for absolute quantification.

-

LC-MRM Analysis:

-

Perform LC-MS analysis on a triple quadrupole instrument in MRM mode, specifically monitoring the pre-determined transitions for the target and internal standard peptides.

-

-

Quantification:

-

Integrate the peak areas of the transitions.

-

Calculate the concentration of the target peptide by comparing its peak area to that of the internal standard.

-

Quantitative Data Summary: Mass Spectrometry

| Protein Target | Tryptophan Site | Method | Incorporation Efficiency (%) | Mass Shift (Da) |

| Protein Kinase A | Trp196 | LC-MS/MS | 85 ± 5 | +236.09 |

| Green Fluorescent Protein | Trp57 | LC-MS/MS | 92 ± 3 | +236.09 |

| Calmodulin | Trp120 | MRM | 78 ± 4 | +236.09 |

Note: Data are representative examples. The mass shift of +236.09 Da corresponds to the replacement of a tryptophan residue with this compound, assuming the methyl ester is hydrolyzed.

II. Fluorescence-Based Quantification

Fluorescence-based methods offer a high-throughput and less instrument-intensive alternative to mass spectrometry. These assays can be based on the intrinsic fluorescence of the incorporated tryptophan analogue or on the expression of a fluorescent reporter protein.

A. Intrinsic Fluorescence of Tryptophan Analogues

Many tryptophan analogues, such as azatryptophans, exhibit distinct fluorescence properties compared to native tryptophan, including a red-shifted emission spectrum.[3] If this compound or its incorporated form possesses unique spectral properties, these can be leveraged for quantification.

Experimental Protocol: Quantifying Incorporation via Intrinsic Fluorescence

-

Spectra Characterization:

-

Measure the absorbance and fluorescence emission spectra of the free this compound amino acid.

-

Purify the protein with and without this compound incorporation.

-

Measure the fluorescence emission spectra of both protein variants.

-

-

Sample Preparation:

-

Purify the protein of interest from the expression system.

-

Prepare a series of dilutions of the purified protein in a suitable buffer (e.g., PBS).

-

-

Fluorescence Measurement:

-

Using a fluorescence plate reader or spectrophotometer, excite the protein samples at a wavelength that preferentially excites the tryptophan analogue over native tryptophan, if possible.

-

Measure the fluorescence emission at the wavelength maximum of the incorporated analogue.

-

-

Quantification:

-

Create a standard curve using a known concentration of a fully substituted protein, if available.

-

Alternatively, the incorporation efficiency can be estimated by deconvolution of the fluorescence spectrum, fitting it as a linear combination of the spectra from the fully substituted and wild-type proteins.[4]

-

Logical Workflow for Fluorescence-Based Quantification

Quantitative Data Summary: Fluorescence Spectroscopy

| Protein Target | Tryptophan Analogue | Excitation (nm) | Emission Max (nm) | Quantum Yield (Relative to Trp) |

| Annexin A5 | 4-Azatryptophan | 278 | 423 | 0.46 |

| Annexin A5 | 5-Azatryptophan | 278 | 414 | 0.24 |

| DHFR | 5-Hydroxytryptophan | 295 | 340 | - |

III. Western Blot-Based Semi-Quantification